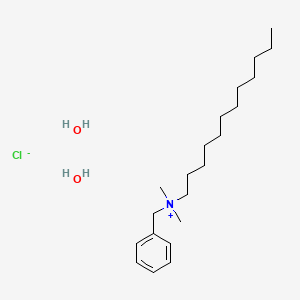
Benzyldodecyldimethylammonium Chloride Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound (QAC) known for its antimicrobial properties. It is commonly used as a biocide to target antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa . The compound is also used as a cationic surfactant and phase transfer catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyldodecyldimethylammonium Chloride Dihydrate can be synthesized through a multi-step process. One common method involves the reaction of dodecyl alcohol with dimethylamine to form dodecyldimethylamine. This intermediate is then reacted with benzyl chloride to produce benzyldimethyldodecylammonium chloride .
Industrial Production Methods
In industrial settings, the production of benzyldimethyldodecylammonium chloride dihydrate typically involves the use of high-efficiency catalysts to optimize the reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyldodecyldimethylammonium Chloride Dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ionic and hydrophobic interactions with microbial membrane surfaces .
Common Reagents and Conditions
Common reagents used in reactions involving benzyldimethyldodecylammonium chloride dihydrate include benzyl chloride, dimethylamine, and dodecyl alcohol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major product formed from the synthesis of benzyldimethyldodecylammonium chloride dihydrate is the quaternary ammonium compound itself. Other by-products may include unreacted starting materials and minor impurities .
Applications De Recherche Scientifique
Benzyldodecyldimethylammonium Chloride Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in various organic synthesis reactions.
Biology: Employed as an antimicrobial agent to study the effects on antibiotic-resistant bacteria.
Medicine: Investigated for its potential use in developing new antimicrobial treatments.
Industry: Utilized as a cationic surfactant in cleaning products and as a corrosion inhibitor.
Mécanisme D'action
The antimicrobial action of benzyldimethyldodecylammonium chloride dihydrate is primarily due to its ability to interact with microbial cell membranes. The compound binds to the membrane surfaces through ionic and hydrophobic interactions, leading to membrane disruption and loss of membrane integrity. This results in the leakage of essential intracellular constituents and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Benzyldodecyldimethylammonium Chloride Dihydrate is unique due to its specific chain length and the presence of the benzyl group, which enhances its antimicrobial properties. Compared to similar compounds, it has a broader spectrum of activity against antibiotic-resistant bacteria and is more effective as a phase transfer catalyst .
Propriétés
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














